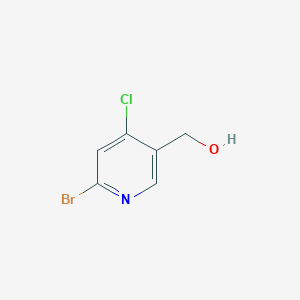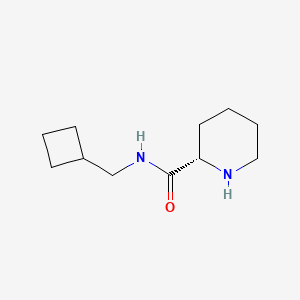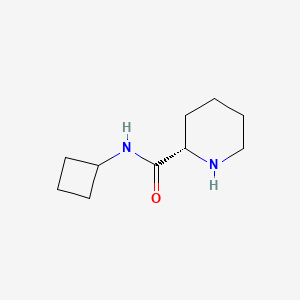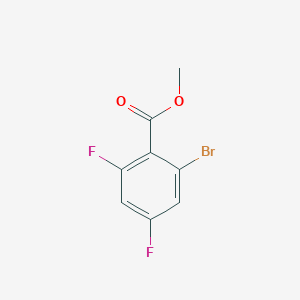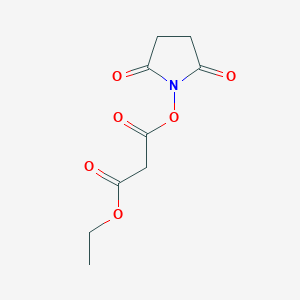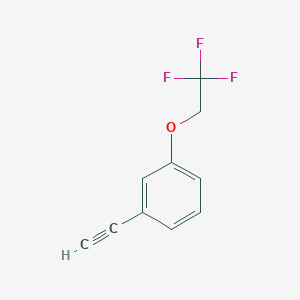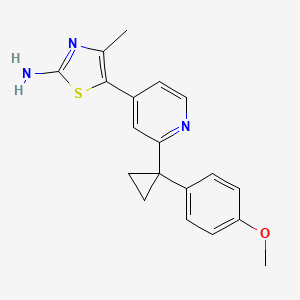
5-(2-(1-(4-Methoxyphenyl)cyclopropyl)pyridin-4-yl)-4-methylthiazol-2-amine
描述
5-(2-(1-(4-Methoxyphenyl)cyclopropyl)pyridin-4-yl)-4-methylthiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, a pyridine ring, and a cyclopropyl group attached to a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(1-(4-Methoxyphenyl)cyclopropyl)pyridin-4-yl)-4-methylthiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cyclopropyl Group: This step involves the cyclopropanation of a suitable precursor, such as a styrene derivative, using reagents like diazomethane or Simmons-Smith reagent.
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Pyridine Ring Formation: The pyridine ring can be constructed using various methods, including the Chichibabin synthesis or the Hantzsch pyridine synthesis.
Coupling Reactions: The final step involves coupling the cyclopropyl, thiazole, and pyridine moieties using cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
5-(2-(1-(4-Methoxyphenyl)cyclopropyl)pyridin-4-yl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学研究应用
5-(2-(1-(4-Methoxyphenyl)cyclopropyl)pyridin-4-yl)-4-methylthiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(2-(1-(4-Methoxyphenyl)cyclopropyl)pyridin-4-yl)-4-methylthiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
4-Methylthiazol-2-amine: A simpler thiazole derivative with potential biological activity.
4-Methoxyphenylcyclopropane: A compound featuring the cyclopropyl and methoxyphenyl groups but lacking the thiazole and pyridine rings.
Pyridin-4-yl-thiazole: A compound with the pyridine and thiazole rings but without the cyclopropyl and methoxyphenyl groups.
Uniqueness
5-(2-(1-(4-Methoxyphenyl)cyclopropyl)pyridin-4-yl)-4-methylthiazol-2-amine is unique due to its combination of structural features, including the cyclopropyl group, methoxyphenyl group, pyridine ring, and thiazole ring. This combination imparts specific chemical and biological properties that are not found in simpler or structurally different analogs.
属性
IUPAC Name |
5-[2-[1-(4-methoxyphenyl)cyclopropyl]pyridin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-12-17(24-18(20)22-12)13-7-10-21-16(11-13)19(8-9-19)14-3-5-15(23-2)6-4-14/h3-7,10-11H,8-9H2,1-2H3,(H2,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCIVUYELXXNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CC3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane](/img/structure/B1412286.png)
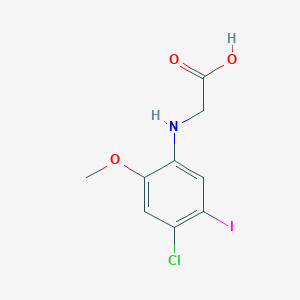
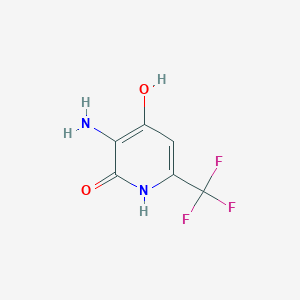
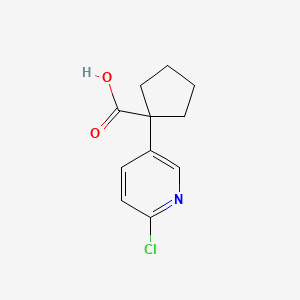
![2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B1412294.png)
![Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1412295.png)
![Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B1412296.png)
![(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1412297.png)
